Magnesium docosyl sulfate
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Overview
Description
Magnesium didocosyl bis(sulfate) is a chemical compound with the molecular formula C44H90MgO8S2. It is a magnesium salt of didocosyl sulfate, characterized by its long hydrocarbon chains and sulfate groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium didocosyl bis(sulfate) can be synthesized through the reaction of didocosyl alcohol with sulfuric acid to form didocosyl sulfate, which is then neutralized with magnesium hydroxide to produce the final compound. The reaction conditions typically involve:
Esterification: Didocosyl alcohol reacts with sulfuric acid under controlled temperature and pressure to form didocosyl sulfate.
Neutralization: The didocosyl sulfate is then neutralized with magnesium hydroxide to yield magnesium didocosyl bis(sulfate).
Industrial Production Methods
In industrial settings, the production of magnesium didocosyl bis(sulfate) involves large-scale esterification and neutralization processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Magnesium didocosyl bis(sulfate) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, breaking down into didocosyl alcohol and sulfuric acid.
Oxidation: It can undergo oxidation reactions, particularly at the hydrocarbon chains, leading to the formation of carboxylic acids.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Didocosyl alcohol and sulfuric acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Compounds with substituted functional groups replacing the sulfate groups.
Scientific Research Applications
Magnesium didocosyl bis(sulfate) has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, cosmetics, and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of magnesium didocosyl bis(sulfate) is primarily based on its ability to interact with lipid membranes and proteins. The long hydrocarbon chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. The sulfate groups can interact with proteins and other molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Magnesium lauryl sulfate
- Magnesium stearyl sulfate
- Magnesium cetyl sulfate
Comparison
Magnesium didocosyl bis(sulfate) is unique due to its longer hydrocarbon chains compared to similar compounds like magnesium lauryl sulfate and magnesium stearyl sulfate. This results in different physical and chemical properties, such as higher hydrophobicity and different surfactant behavior. Its unique structure makes it particularly useful in applications requiring strong emulsifying and surfactant properties.
Properties
CAS No. |
72018-23-6 |
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Molecular Formula |
C44H90MgO8S2 |
Molecular Weight |
835.6 g/mol |
IUPAC Name |
magnesium;docosyl sulfate |
InChI |
InChI=1S/2C22H46O4S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;/h2*2-22H2,1H3,(H,23,24,25);/q;;+2/p-2 |
InChI Key |
JEWJVEMLJLCJEB-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Mg+2] |
Origin of Product |
United States |
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